molecular formula C16H18ClN5O B2573240 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine CAS No. 2415523-65-6

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine

Cat. No. B2573240
CAS RN: 2415523-65-6
M. Wt: 331.8
InChI Key: XTOVAZULXLYKSL-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and neuronal death. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which are involved in the transmission of pain signals and neuronal death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine are complex and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorder research, this compound has been shown to prevent neuronal death and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine in lab experiments include its high potency and selectivity, as well as its ability to inhibit various signaling pathways. However, the limitations of using this compound include its poor solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many future directions for the study of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine. One potential direction is the development of more potent and selective analogs of this compound, which could be used to target specific diseases or conditions. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound, which could provide insights into its efficacy and safety in humans. Additionally, the use of this compound in combination with other drugs or therapies could be explored, as it may have synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine involves a multi-step process that begins with the reaction of 5-chloropyrimidine-2-carboxylic acid with piperidine in the presence of a coupling reagent. The resulting intermediate is then treated with cyclopropylamine to obtain the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

The scientific research application of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine is diverse and includes studies on cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has demonstrated the anti-inflammatory properties of this compound, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorder research, this compound has shown potential as a neuroprotective agent, preventing the death of neurons in models of Parkinson's and Alzheimer's disease.

properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c17-12-9-19-16(20-10-12)23-13-4-7-22(8-5-13)14-3-6-18-15(21-14)11-1-2-11/h3,6,9-11,13H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVAZULXLYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylpyrimidine

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